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molecular formula C14H17N5 B494630 N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine

N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine

Cat. No. B494630
M. Wt: 255.32g/mol
InChI Key: XNECKOPNMFWEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04547501

Procedure details

This compound was prepared by the method of Example 11, utilizing 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline (the product of Example 3) as starting material in place of 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline (the product of Example 2) and diethylamine as reagent in place of di-n-propylamine. The crude product obtained was recrystallized from chloroform and then from cyclohexane to afford 7.2 g. (54% yield) of pure 4-diethylamino-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline, m.p. 123°-125° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[N:4]([C:12]([CH3:15])=[N:13][N:14]=2)[C:5]2[C:10]([N:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.Cl[C:17]1[C:18]2[N:19](C=NN=2)[C:20]2C(N=1)=CC=C[CH:21]=2.C(NCC)C.C(NCCC)CC>>[CH2:18]([N:19]([CH2:20][CH3:21])[C:2]1[C:3]2[N:4]([C:12]([CH3:15])=[N:13][N:14]=2)[C:5]2[C:10]([N:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=2N(C3=CC=CC=C3N1)C(=NN2)C
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=2N(C3=CC=CC=C3N1)C=NN2
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from chloroform
CUSTOM
Type
CUSTOM
Details
from cyclohexane to afford 7.2 g

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C=1C=2N(C3=CC=CC=C3N1)C(=NN2)C)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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